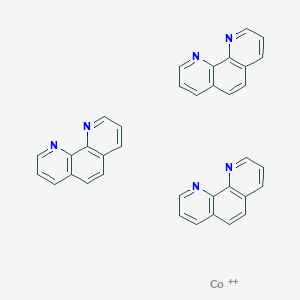

Triphenanthrolinecobalt(III)

説明

Triphenanthrolinecobalt(III), formally denoted as [Co(phen)₃]³⁺ (where "phen" = 1,10-phenanthroline), is an octahedral coordination complex featuring cobalt in the +3 oxidation state. Each phenanthroline ligand acts as a bidentate chelator, coordinating via two nitrogen atoms, resulting in a coordination number of 4. This complex is synthesized through the reaction of cobalt(II) salts with phenanthroline under oxidative conditions, often employing agents like hydrogen peroxide or atmospheric oxygen .

The rigid, aromatic phenanthroline ligands confer exceptional stability to the complex, attributed to strong π-backbonding and steric protection of the metal center. This stability is reflected in its high formation constant (log β ≈ 15.2) and resistance to ligand substitution under ambient conditions . Spectrophotometric studies reveal intense absorption bands in the visible region (λₘₐₓ ~ 510 nm, ε ≈ 1.1 × 10⁴ M⁻¹cm⁻¹), characteristic of d-d transitions in a low-spin Co(III) configuration . Applications include its role in stabilizing metastable ions (e.g., tetrameric metavanadate) and serving as a redox-active catalyst in organic transformations .

特性

CAS番号 |

16788-34-4 |

|---|---|

分子式 |

C36H24CoN6+2 |

分子量 |

599.5 g/mol |

IUPAC名 |

cobalt(2+);1,10-phenanthroline |

InChI |

InChI=1S/3C12H8N2.Co/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-8H;/q;;;+2 |

InChIキー |

IKTXDYFWUWAEBH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Co+2] |

正規SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Co+2] |

他のCAS番号 |

16788-34-4 |

同義語 |

(Co(phen)3)(3) cobalt(III) phenanthroline triphenanthrolinecobalt(III) triphenanthrolinecobalt(III) diacetate tris(1,10-phenanthroline)cobalt(III) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Cobalt(III) Complexes with Different Ligands

- Ligand Effects: Phenanthroline’s extended π-system enhances metal-ligand bonding compared to NH₃ or bipyridine (bpy), leading to higher stability and redox potentials. For example, [Co(phen)₃]³⁺ is 100-fold more stable than [Co(NH₃)₅Cl]²⁺ .

- Redox Behavior : The phenanthroline complex exhibits a higher E° (+0.45 V) than NH₃-based analogs, favoring oxidative catalysis .

Iron(III) Analogues with Phenanthroline

- Metal Center Influence : Co(III) complexes with phenanthroline are more stable than Fe(III) analogs due to stronger ligand field stabilization energy (LFSE) and reduced lability .

- Redox Activity : Fe(III) complexes display higher E° values (+0.60 V) but are less kinetically inert, limiting their catalytic utility compared to Co(III) systems .

Complexes with Phosphine-Alkene Ligands

Hybrid phosphine-alkene ligands (e.g., in ) form complexes with transition metals like Pd or Rh, emphasizing catalytic applications (e.g., cross-coupling reactions). Unlike [Co(phen)₃]³⁺, these systems prioritize tunable steric/electronic environments over redox stability, making them unsuitable for ion stabilization but superior for substrate activation .

Key Research Findings

Stability Hierarchy : [Co(phen)₃]³⁺ > [Co(bpy)₃]³⁺ > [Fe(phen)Cl₃(DMSO)] > [Co(NH₃)₅Cl]²⁺ (based on log β values) .

Catalytic Efficiency : [Co(phen)₃]³⁺ outperforms NH₃-based Co(III) complexes in aerobic oxidation reactions due to its resistance to ligand dissociation .

Spectroscopic Signatures : Phenanthroline’s π-π* transitions mask Co(III)’s d-d bands in UV-vis spectra, complicating analysis compared to simpler NH₃ complexes .

Q & A

Q. What gaps exist in the current understanding of Triphenanthrolinecobalt(III)’s role in artificial photosynthesis, and how can they be addressed?

- Methodological Answer : Key gaps include limited data on long-term stability under illumination and interfacial kinetics in device settings. Address via:

- Accelerated aging tests : Expose complexes to simulated solar light (AM 1.5G) and monitor decomposition via HPLC.

- Electrochemical impedance spectroscopy (EIS) : Quantify charge-transfer resistance at semiconductor interfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。